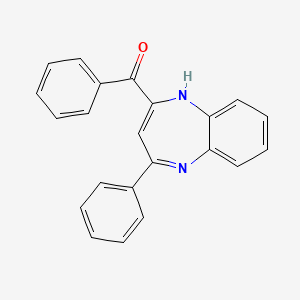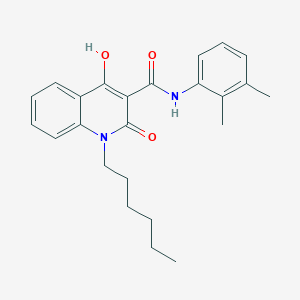
DL-alpha-Tocopherol-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-alpha-Tocopherol-13C3 is a synthetic form of vitamin E, specifically labeled with carbon-13 isotopes. This compound is known for its antioxidation properties and is used extensively in scientific research to study the behavior and metabolism of vitamin E in biological systems .
Preparation Methods
DL-alpha-Tocopherol-13C3 is synthesized through the condensation of isophytol or phytol derivatives with trimethylhydroquinone in the presence of a zinc-aluminum heterogeneous catalyst system. The reaction is carried out at temperatures ranging from 80 to 120 degrees Celsius for 2 to 7 hours in an n-heptane solvent. This method produces this compound with high purity and yield .
Chemical Reactions Analysis
DL-alpha-Tocopherol-13C3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tocopheryl quinone.
Reduction: It can be reduced back to its original form from tocopheryl quinone.
Scientific Research Applications
DL-alpha-Tocopherol-13C3 is widely used in scientific research due to its antioxidation properties. It is used to study the metabolism and behavior of vitamin E in biological systems, particularly in protecting cell membrane lipids from oxidative damage. It is also used in the food industry to enhance the stability of food products against oxidation, light, and UV radiation . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and in the cosmetic industry for stabilizing oxygen-sensitive ingredients .
Mechanism of Action
DL-alpha-Tocopherol-13C3 exerts its effects primarily through its antioxidation properties. It protects cell membranes by neutralizing free radicals and preventing lipid peroxidation. The molecular targets include reactive oxygen species, which are neutralized by the compound, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
DL-alpha-Tocopherol-13C3 is unique due to its carbon-13 labeling, which allows for detailed metabolic studies. Similar compounds include:
DL-alpha-Tocopherol: The non-labeled form of the compound, also known for its antioxidation properties.
DL-alpha-Tocopheryl Acetate: A more stable form used in various applications.
DL-alpha-Tocopheryl Succinate: Another derivative with antioxidation properties
This compound stands out due to its isotopic labeling, which provides unique insights into the metabolic pathways and behavior of vitamin E in biological systems.
Properties
Molecular Formula |
C29H50O2 |
|---|---|
Molecular Weight |
433.7 g/mol |
IUPAC Name |
2-methyl-5,7,8-tri((113C)methyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/i5+1,6+1,7+1 |
InChI Key |
GVJHHUAWPYXKBD-SVFBATFISA-N |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C(=C(C(=C2[13CH3])O)[13CH3])[13CH3])C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12053593.png)


![2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol](/img/structure/B12053609.png)


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12053632.png)
![1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B12053634.png)

![4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053654.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053660.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)
